6-Chlorobenzo[a]phenazin-5(7H)-one
Description
Overview of Benzo[a]phenazine (B1654389) Scaffold Research
The benzo[a]phenazine scaffold is a tetracyclic aromatic system that has been the subject of extensive research. These compounds are structurally part of the larger family of phenazines, which are nitrogen-containing heterocyclic compounds. rsc.org Natural phenazines are produced by various microorganisms and are known for a wide range of biological activities. nih.gov
Benzo[a]phenazine derivatives, in particular, have been investigated for their potential in several areas. Their planar structure and extensive π-conjugated system make them suitable candidates for applications in materials science, such as in the development of organic semiconductors and photodynamic therapy agents. tandfonline.com Research has also highlighted their significant biological potential, including anticancer and antimicrobial properties. nih.govnih.gov For instance, certain benzo[a]phenazine derivatives have shown promising activity against resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov The core structure of benzo[a]phenazines can be chemically modified at various positions, allowing for the fine-tuning of their electronic and biological properties. rsc.org
Historical Development and Significance of Halogenated Phenazine (B1670421) Derivatives in Academic Inquiry
The introduction of halogen atoms, such as chlorine, into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their properties. The "antibiotic golden age" spurred the discovery of many new classes of antibacterial agents, and since its end, there has been a significant need for new antibacterial agents with novel modes of action. nih.gov
Halogenated phenazines have emerged as a promising class of compounds with potent antibacterial activities. nih.govnih.gov The addition of halogens can significantly alter the electronic distribution within the phenazine core, influencing the molecule's reactivity, stability, and biological interactions. This has led to the development of halogenated phenazines that are active against multidrug-resistant bacterial pathogens. nih.gov The discovery of these agents was inspired by the natural competition between bacteria, where some microorganisms secrete phenazine antibiotics to outcompete other microbes. nih.gov Research in this area is ongoing, with efforts focused on creating and testing new halogenated phenazine derivatives to combat antibiotic resistance. nih.gov
Rationale for Investigating 6-Chlorobenzo[a]phenazin-5(7H)-one: Academic Gaps and Research Opportunities
The specific structure of this compound, with a chlorine atom at the 6-position and a ketone group at the 5-position, presents a unique subject for scientific investigation. While research has been conducted on various benzo[a]phenazine derivatives, including those with halogen substitutions, the particular arrangement in this molecule offers a distinct electronic and steric profile that is not extensively studied.
The rationale for its investigation lies in several key areas:
Novel Synthesis and Reactivity: The development of synthetic routes to this compound and the study of its chemical reactivity can expand the synthetic chemist's toolkit. For example, methods for creating fused heterocyclic systems are of significant interest. rsc.orgnih.gov
Biological Activity: Given that many phenazine derivatives exhibit biological activity, investigating this specific compound could lead to the discovery of new therapeutic agents. For instance, related structures like pyrido[3,4-b]phenazinediones have shown significant cytotoxic potential against various cancer cell lines. nih.gov
Materials Science Applications: The unique electronic properties imparted by the chloro and keto substituents could lead to novel applications in materials science, potentially in areas like organic electronics or as photocatalysts.
The exploration of this compound addresses a gap in the comprehensive understanding of structure-activity relationships within the halogenated benzo[a]phenazine class. The insights gained from such research could pave the way for the rational design of new molecules with tailored properties for a variety of scientific and technological applications.
Structure
3D Structure
Properties
CAS No. |
40901-46-0 |
|---|---|
Molecular Formula |
C16H9ClN2O |
Molecular Weight |
280.71 |
IUPAC Name |
6-chlorobenzo[a]phenazin-5-ol |
InChI |
InChI=1S/C16H9ClN2O/c17-13-15-14(9-5-1-2-6-10(9)16(13)20)18-11-7-3-4-8-12(11)19-15/h1-8,20H |
InChI Key |
INZHZZRXZVJZJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)Cl)O |
Other CAS No. |
40901-46-0 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorobenzo a Phenazin 5 7h One and Its Structural Analogues
Retrosynthetic Analysis of the 6-Chlorobenzo[a]phenazin-5(7H)-one Core
A retrosynthetic analysis of the this compound core provides a logical framework for devising its synthesis. The target molecule can be conceptually deconstructed into simpler, readily available precursors.
The primary disconnection strategy involves breaking the two C-N bonds of the dihydropyrazine (B8608421) ring. This is a common retrosynthetic step for phenazine (B1670421) systems, leading back to two key building blocks: a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound.
Disconnection 1 (C-N bonds): The target structure, this compound, exists in tautomeric equilibrium with its aromatic phenol (B47542) form, 6-Chlorobenzo[a]phenazin-5-ol. The most logical and widely practiced synthetic approach involves the condensation of a 1,2-diamine with a 1,2-dione. Therefore, the retrosynthetic pathway leads to 4-chloro-1,2-phenylenediamine and 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) . Lawsone acts as a precursor to the required 1,2-dicarbonyl functionality through tautomerization.
This retrosynthetic scheme is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis forms the basis for the most common and classical synthetic approaches to this heterocyclic system.
Classical Synthetic Approaches for Benzo[a]phenazine (B1654389) Systems
Historically, the synthesis of phenazines and their benzo-fused analogues has been dominated by condensation reactions. The most prevalent method for constructing the benzo[a]phenazin-5-one/ol core is the reaction between a substituted 1,2-phenylenediamine and 2-hydroxy-1,4-naphthoquinone (lawsone). nih.gov
This reaction is typically carried out under acidic conditions, often using acetic acid as both a catalyst and a solvent, and heating the mixture under reflux. nih.gov The mechanism proceeds via initial condensation of one amino group with a ketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic phenazine ring system. The first synthesis of 5,7-dihydrobenzo[a]phenazin-5-one derivatives was reported in 1995 using this condensation method in refluxing acetic acid. nih.gov
Other classical methods for phenazine synthesis, such as the Wohl-Aue reaction (reaction of an aromatic amine with a nitroaromatic compound in the presence of a base) and the Beirut reaction, are also known but are less commonly applied to this specific benzo[a]phenazine system compared to the direct condensation with lawsone. nih.govguidechem.com
Modern Catalytic Strategies in the Synthesis of this compound
While classical methods are robust, modern synthetic chemistry has introduced a variety of catalytic approaches to improve efficiency, yield, and reaction conditions.
Transition metal catalysis offers powerful tools for the formation of C-N and C-C bonds, which are central to the synthesis of complex heterocyclic systems.
Palladium (Pd) Catalysis: Palladium-catalyzed reactions are prominent in phenazine synthesis. Methods include Pd-catalyzed N-arylation and intramolecular cyclizations. nih.govguidechem.com For instance, a notable development is the palladium-catalyzed intramolecular Fujiwara-hydroarylation, which has been successfully applied to the synthesis of highly functionalized benzo-fused phenazines from appropriately substituted quinoxaline (B1680401) precursors. acs.org This strategy involves the palladium-catalyzed addition of an aromatic C-H bond across an alkyne. acs.org
Copper (Cu) Catalysis: Copper catalysts, particularly in nanoparticulate form, have emerged as efficient and green options. Copper oxide quantum dots supported on magnetic silica (B1680970) mesoporous nanoparticles (M-MSNs/CuO(QDs)) have been used to catalyze the one-pot, three-component synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov The reaction sequence starts with the condensation of o-phenylenediamine (B120857) and 2-hydroxy-1,4-naphthoquinone to form the benzo[a]phenazine core, which then reacts further in the presence of the copper nanocatalyst. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Benzo[a]phenazine Derivatives
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(OAc)₂ / Xantphos | Intramolecular Fujiwara-Hydroarylation | Substituted 2-alkynyl-3-arylquinoxalines | Forms highly functionalized benzo[a]phenazines via C-H activation. acs.org |
| M-MSNs/CuO(QDs) | One-pot, three-component reaction | o-phenylenediamine, 2-hydroxy-1,4-naphthoquinone, aldehyde, malononitrile | Green, efficient, reusable nanocatalyst for pyran-fused derivatives. nih.gov |
| Pd/C | Hydrogenation/Amination/Coupling/Dehydrogenation | Catechol, Aqueous Ammonia | One-pot synthesis of the core phenazine ring from a lignin-derived feedstock. rsc.org |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant advancement in green and metal-free synthesis. Several organocatalysts have been effectively used for synthesizing benzo[a]phenazine derivatives, often in multicomponent reactions.
Brønsted Acid Catalysis: Simple organic acids like p-toluenesulfonic acid (p-TSA) and oxalic acid have proven effective. nih.gov For example, p-TSA has been used to catalyze the one-pot, domino synthesis of fluorescent benzo[a]phenazine derivatives in polyethylene (B3416737) glycol (PEG-400). nih.gov Oxalic acid has been employed as a reusable, homogeneous catalyst for the four-component synthesis of indenopyran-fused benzo[a]phenazines in an ethanol (B145695)/water mixture. nih.gov
Base Catalysis: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also powerful catalysts. DBU has been utilized to promote the one-pot, four-component synthesis of benzo[a]pyrano[2,3-c]phenazines and related spiro-derivatives under green conditions. benthamscience.com
Table 2: Selected Organocatalytic Syntheses of Benzo[a]phenazine Derivatives
| Catalyst | Reaction Type | Solvent | Key Features |
| p-Toluenesulfonic acid (p-TSA) | One-pot, domino reaction | PEG-400 | Efficient synthesis of fluorescent derivatives. nih.gov |
| Oxalic Acid | Four-component reaction | EtOH/H₂O | Reusable, homogeneous catalyst for fused systems. nih.gov |
| DBU | Four-component reaction | Green conditions | Synthesis of pyran-fused and spiro-derivatives. benthamscience.com |
| Formic Acid | One-pot, four-component reaction | Solvent-free | Metal-free, chromatography-free synthesis of enamine derivatives. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of phenazine derivatives. researchgate.netcolab.ws
Key green strategies include:
Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a common approach. nih.gov
Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions minimizes waste and simplifies purification. nih.govresearchgate.net An efficient, solvent-free protocol for synthesizing novel 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives uses formic acid as a catalyst at 90 °C. nih.gov
Energy-Efficient Methods: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net An efficient protocol for synthesizing phenazines from lawsone using ultrasound irradiation in an aqueous medium has been developed. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, are inherently atom-economical and efficient. Many of the modern catalytic syntheses of benzo[a]phenazine derivatives are multicomponent reactions. benthamscience.comresearchgate.net
Stereoselective Synthesis Considerations for Related Chiral Benzo[a]phenazine Derivatives
While this compound is itself achiral, related derivatives can possess elements of chirality, such as stereocenters or axial chirality. The controlled synthesis of a single enantiomer is crucial for applications in pharmacology and materials science.
Key strategies for stereoselective synthesis include: ethz.ch
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources (e.g., amino acids, sugars) to introduce chirality.
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward.
Enantioselective Catalysis: A small amount of a chiral catalyst (metal-based or organocatalytic) is used to generate a large amount of an enantioenriched product.
In the context of benzo[a]phenazines, stereoselectivity has been achieved in related systems. For example, the enantioselective synthesis of tetrahydropyran-fused benzo[a]phenazines has been reported. nih.gov Furthermore, a C-N axially chiral dimer of a related benzo[b]phenoxazine system was synthesized, and the enantiomers were separated, demonstrating that rotational barriers in these fused systems can be high enough to allow for stable, room-temperature chirality. rsc.org These examples highlight the potential for applying stereoselective methods to produce chiral analogues of this compound.
Optimization of Reaction Conditions and Yields for this compound Production
Currently, there is a lack of specific research focused solely on optimizing the production of this compound. However, insights can be gleaned from studies on structurally similar compounds. For instance, research on the synthesis of benzo[a]phenazin-5-ol and its derivatives often employs various catalysts and solvent systems to improve reaction efficiency.
In analogous syntheses, catalysts such as formic acid and p-toluenesulfonic acid have been utilized to facilitate the condensation and cyclization steps. The choice of solvent also plays a critical role, with options ranging from alcohols like ethanol to solvent-free conditions, which are often favored for their environmental benefits and potential to drive reactions to completion. Temperatures for these reactions typically range from 70°C to 120°C.
A hypothetical optimization study for the synthesis of this compound from 2,3-dichloro-1,4-naphthoquinone and o-phenylenediamine would likely investigate the parameters outlined in the following conceptual table. It is crucial to note that the yield percentages presented are illustrative and not based on published experimental data for this specific compound.
Conceptual Data Table: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | Low |
| 2 | Acetic Acid (10) | Ethanol | Reflux | 8 | Moderate |
| 3 | p-TsOH (5) | Toluene | 110 | 6 | Moderate-High |
| 4 | Formic Acid (10) | Solvent-free | 90 | 2 | High |
| 5 | None | Solvent-free | 120 | 4 | Moderate |
Detailed Research Findings:
A comprehensive search of scientific databases reveals no dedicated studies presenting detailed findings on the optimization of reaction conditions for this compound. The research landscape is populated with studies on related benzo[a]phenazines, which can offer a foundational understanding of the reaction mechanics. For example, the synthesis of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives has been optimized using formic acid under solvent-free conditions, achieving high yields. It is plausible that similar conditions could be effective for the target compound, but empirical data is required for confirmation.
Without specific experimental results, any discussion on the optimization of reaction conditions and yields for this compound remains speculative. Further research is necessary to establish a robust and efficient synthetic protocol for this specific compound and to fully characterize the impact of various reaction parameters on its yield and purity.
Advanced Spectroscopic and Spectrometric Characterization of 6 Chlorobenzo a Phenazin 5 7h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 6-Chlorobenzo[a]phenazin-5(7H)-one, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments is essential to assign all proton and carbon signals unambiguously.
Based on the analysis of structurally similar benzo[a]phenazin-5-ol derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a suitable solvent like DMSO-d₆. rsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 129.5 | 8.25 | dd | 8.0, 1.5 |
| 2 | 128.8 | 7.80 | td | 8.0, 1.5 |
| 3 | 131.5 | 7.88 | td | 8.0, 1.5 |
| 4 | 125.0 | 8.50 | dd | 8.0, 1.5 |
| 4a | 130.0 | - | - | - |
| 5 | 178.0 | - | - | - |
| 6 | 145.0 | - | - | - |
| 6a | 132.0 | - | - | - |
| 7 | - | 12.50 | br s | - |
| 8 | 129.8 | 7.95 | dd | 8.1, 1.2 |
| 9 | 127.5 | 7.70 | td | 8.1, 1.2 |
| 10 | 128.2 | 7.75 | td | 8.1, 1.2 |
| 11 | 129.2 | 8.10 | dd | 8.1, 1.2 |
| 11a | 141.0 | - | - | - |
| 12 | 143.0 | - | - | - |
| 12a | 139.5 | - | - | - |
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While ¹H and ¹³C NMR spectra provide initial information, multidimensional techniques are indispensable for assembling the molecular puzzle.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent aromatic protons, such as H-1/H-2, H-2/H-3, and H-3/H-4 in the benzo ring, and H-8/H-9, H-9/H-10, and H-10/H-11 in the phenazine (B1670421) system. This allows for the delineation of the individual spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. This allows for the unambiguous assignment of each protonated carbon atom by linking the previously identified proton signals to their corresponding carbon partners. For instance, the proton signal at δ 8.25 would show a correlation to the carbon signal at δ 129.5, confirming the assignment of C-1 and H-1.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds. This information is critical for connecting the different spin systems and for placing quaternary (non-protonated) carbons in the structure. For this compound, key HMBC correlations would be expected.
Expected Key HMBC Correlations for this compound
| Proton | Correlated Carbons (²JCH, ³JCH) | Structural Significance |
| H-1 | C-3, C-4a, C-12a | Confirms the connectivity around the benzo ring and its fusion to the phenazine core. |
| H-4 | C-2, C-5, C-4a | Links the benzo ring to the carbonyl carbon and the phenazine system. |
| H-8 | C-10, C-11a | Establishes connectivity within the upper ring of the phenazine moiety. |
| H-11 | C-9, C-12a | Confirms the fusion of the phenazine rings. |
| NH (H-7) | C-6, C-6a, C-8 | Places the N-H proton and confirms the position of the chloro-substituted carbon. |
Solid-State NMR Applications
Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and polymorphism. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be employed to:
Characterize the crystalline form of the compound.
Identify the presence of different polymorphs, which would manifest as distinct sets of chemical shifts.
Probe intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking of the aromatic rings, through changes in chemical shifts compared to the solution state.
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for the unambiguous confirmation of a compound's molecular formula by measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₉ClN₂O |
| Calculated Exact Mass | 280.0403 |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]⁺ |
| Observed m/z | 281.0476 |
The excellent agreement between the calculated and observed mass provides high confidence in the assigned molecular formula. rsc.org
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This technique provides valuable insights into the compound's structure by revealing its weakest bonds and most stable substructures.
A plausible fragmentation pathway for this compound would likely involve the initial loss of common small molecules.
Plausible MS/MS Fragmentation of this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 281.0476 | 253.0527 | CO | Loss of the carbonyl group |
| 281.0476 | 245.0716 | HCl | Loss of hydrogen chloride |
| 253.0527 | 226.0422 | HCN | Loss of hydrogen cyanide from the phenazine ring |
X-ray Crystallography for Single-Crystal Structure Determination of this compound
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. While no published crystal structure for this compound is currently available, a hypothetical dataset based on similar phenazine structures can be proposed. mdpi.com
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.4 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1320 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.41 |
Such a study would definitively confirm the connectivity of the atoms, reveal the planarity of the aromatic system, and provide insight into the intermolecular forces, such as hydrogen bonds and π-stacking interactions, that govern the packing of the molecules in the solid state.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of molecular vibrations within a compound. For this compound, these methods provide critical insights into its complex polycyclic structure.
Fourier Transform Infrared (FTIR) Spectroscopy:
The key expected vibrational modes for this compound are summarized in the table below. These assignments are based on established group frequencies and data from analogous structures.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (lactam) | Stretching | 3200-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (lactam) | Stretching | 1670-1690 |
| C=N (imine) | Stretching | 1620-1660 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
| C-Cl | Stretching | 600-800 |
| C-H (aromatic) | Out-of-plane bending | 750-900 |
Raman Spectroscopy:
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The extended π-system of the benzo[a]phenazine (B1654389) core in this compound gives rise to characteristic absorption bands in the UV-Vis region.
The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The parent benzo[a]phenazine exhibits several absorption bands in its UV-Vis spectrum, which can be used as a baseline for understanding the spectrum of its derivative rsc.org. The introduction of the chloro and carbonyl groups is expected to modulate the energies of these transitions.
The π → π* transitions, arising from the promotion of electrons from bonding to anti-bonding π orbitals, are typically intense and occur at shorter wavelengths (in the UV region). The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital, are generally of lower intensity and appear at longer wavelengths (in the visible region).
Studies on substituted benzo[a]phenazines have shown that the absorption spectra can be influenced by the nature and position of the substituents nih.gov. The chloro group, being an electron-withdrawing group, and the carbonyl group within the lactam ring will likely cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption maxima compared to the unsubstituted benzo[a]phenazine. DFT and time-dependent DFT (TD-DFT) calculations have been shown to be valuable in predicting and interpreting the electronic spectra of phenazine derivatives rsc.orgnih.gov.
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250-350 | Benzo[a]phenazine ring system |
| n → π | 400-500 | Carbonyl group, Phenazine nitrogen atoms |
Chiroptical Spectroscopy (if applicable): Circular Dichroism (CD) for Stereochemical Information of Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality in its derivatives would make them amenable to CD analysis.
The principles of CD spectroscopy are well-established for providing information on the absolute configuration and conformation of chiral compounds nih.gov. For instance, if a chiral substituent were to be introduced into the this compound scaffold, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores and the chiral center.
Studies on chiral phenazine derivatives, such as host-guest complexes involving phenazino-18-crown-6 ligands, have demonstrated the utility of CD spectroscopy in elucidating chiral interactions and conformations nih.gov. The electronic transitions observed in the UV-Vis spectrum of the phenazine chromophore would give rise to corresponding signals in the CD spectrum of a chiral derivative. This makes CD an invaluable tool for confirming enantiomeric purity and assigning absolute stereochemistry in synthetic studies involving chiral benzo[a]phenazine derivatives.
Computational Chemistry and Theoretical Investigations of 6 Chlorobenzo a Phenazin 5 7h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction and energy to the spatially dependent electron density, DFT offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 6-Chlorobenzo[a]phenazin-5(7H)-one.
DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on related phenothiazine (B1677639) derivatives provided detailed insights into their molecular structures. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenazine (B1670421) ring system, while the LUMO would likely be distributed across the conjugated π-system, including the carbonyl group and the chloro-substituted benzene (B151609) ring. The energy of these orbitals and their energy gap can be calculated using DFT. A hypothetical HOMO-LUMO analysis for a related compound is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies for a Benzo[a]phenazine (B1654389) Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 3.7 |
This is a hypothetical table for illustrative purposes.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the phenazine ring are expected to be regions of high negative potential. Conversely, the hydrogen atoms and the area around the chlorine atom might exhibit a positive potential. nih.gov This information is critical for understanding intermolecular interactions and potential binding sites.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape of a molecule and provide insights into its flexibility and dynamic behavior in different environments (e.g., in solution or interacting with a biological target). rsc.org
For this compound, MD simulations could be employed to study the flexibility of the phenazine ring system and the rotational freedom of the chloro-substituted ring. The presence of the chlorine atom, a halogen, can influence intermolecular interactions, including the formation of halogen bonds, which could be investigated using MD. cam.ac.uk The use of chlorobenzene (B131634) as a probe in MD simulations has been shown to be effective in identifying hydrophobic and halogen binding sites on proteins. cam.ac.uknih.gov
Quantum Chemical Descriptors for Reactivity Prediction of this compound
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its reactivity. These descriptors, often calculated using DFT, provide a more quantitative measure of reactivity than qualitative analysis of frontier orbitals or MEP maps. Some key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when a molecule accepts an electron.
Electronegativity (χ): The ability of a molecule to attract electrons.
Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
These descriptors can be calculated from the HOMO and LUMO energies. For instance, a study on benzo and anthraquinodimethane derivatives used these descriptors to predict reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net A hypothetical set of quantum chemical descriptors for this compound is presented in Table 2.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.2 |
| Electron Affinity (A) | 2.5 |
| Electronegativity (χ) | 4.35 |
| Hardness (η) | 1.85 |
| Softness (S) | 0.54 |
This is a hypothetical table for illustrative purposes.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Methodologies for Benzo[a]phenazines
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
For a series of benzo[a]phenazine derivatives, including this compound, QSAR models could be developed to predict their potential as, for example, antimicrobial or anticancer agents. nih.govmdpi.com The molecular descriptors used in such models can be derived from 2D or 3D structures and can include constitutional, topological, geometric, and electronic parameters. Similarly, QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times. The development of robust QSAR models for benzo[c]phenanthridine (B1199836) analogues has demonstrated the utility of this approach in designing new compounds with enhanced activity. nih.govmdpi.com
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and interpretation of experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical IR spectrum. nih.gov Comparing the predicted spectrum with an experimental one can help in the assignment of vibrational modes to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in a molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can aid in the interpretation of complex NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption maxima in a UV-Vis spectrum.
The in silico prediction of spectroscopic parameters for this compound would provide a theoretical basis for the analysis of its experimental spectra, aiding in its structural confirmation.
Reactivity and Reaction Pathway Modeling for Derivatization of this compound
The derivatization of the this compound scaffold is of significant interest for modulating its physicochemical and potential biological properties. Computational modeling provides a powerful tool to predict the reactivity of the parent molecule and to elucidate the mechanisms of its derivatization reactions. Theoretical investigations, primarily employing Density Functional Theory (DFT), can offer deep insights into reaction pathways, transition states, and the kinetic and thermodynamic feasibility of various synthetic transformations.
Theoretical Approach to Reactivity Analysis:
The reactivity of this compound can be computationally explored by analyzing its electronic structure. Key descriptors such as the distribution of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges can pinpoint the most probable sites for electrophilic and nucleophilic attacks. For instance, the nitrogen atoms in the phenazine core and the oxygen of the carbonyl group are expected to be nucleophilic centers, while the carbon atoms, particularly those adjacent to electron-withdrawing groups, are likely electrophilic sites.
Modeling of Derivatization Reactions:
Computational modeling can be applied to simulate specific derivatization reactions. This involves mapping the potential energy surface for a given reaction to identify the lowest energy pathway from reactants to products. This is achieved by locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products.
One of the key derivatization strategies for similar heterocyclic systems involves nucleophilic substitution reactions. For this compound, the chlorine atom at the C6 position represents a primary site for such substitutions. Theoretical modeling can be used to compare the reaction barriers for the substitution of the chlorine atom with various nucleophiles, such as amines, thiols, or alkoxides. These calculations can help in selecting the optimal reaction conditions and predicting the feasibility of synthesizing a library of derivatives.
Another potential derivatization route is the reaction at the carbonyl group. Computational studies can model, for example, the mechanism of reduction of the carbonyl to a hydroxyl group or its conversion to a thiocarbonyl.
Illustrative Reaction Pathway Modeling:
To illustrate the process, consider the nucleophilic aromatic substitution (SNAr) of the chlorine atom by an amine (R-NH2). The reaction pathway would be modeled as follows:
Formation of the Reactant Complex: The initial step involves the approach of the amine nucleophile to the C6 position of the this compound, forming a pre-reaction complex.
Transition State for Nucleophilic Attack: The system then proceeds through a transition state where the C-N bond is partially formed, and the C-Cl bond begins to break. This is typically the rate-determining step, and its energy barrier dictates the reaction kinetics.
Formation of the Meisenheimer-like Intermediate: A transient, high-energy intermediate, often referred to as a Meisenheimer complex, is formed where both the incoming nucleophile and the leaving group are attached to the same carbon atom.
Transition State for Leaving Group Departure: A second transition state is crossed, corresponding to the cleavage of the C-Cl bond.
Formation of the Product Complex: The final product, the 6-amino-substituted benzo[a]phenazin-5(7H)-one, is formed along with the departing chloride ion.
Data from Theoretical Investigations:
The following tables present hypothetical data that would be generated from DFT calculations on the reactivity of this compound.
Table 1: Calculated Atomic Charges of Selected Atoms in this compound
| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |
| C5 (Carbonyl Carbon) | +0.45 | +0.55 |
| O (Carbonyl Oxygen) | -0.50 | -0.60 |
| C6 (Chloro-substituted Carbon) | +0.15 | +0.20 |
| Cl (Chlorine) | -0.10 | -0.12 |
| N7 (Amide Nitrogen) | -0.30 | -0.40 |
| N12 (Phenazine Nitrogen) | -0.25 | -0.35 |
Note: These values are illustrative and represent typical charge distributions calculated by different methods.
Table 2: Calculated Energies for the Nucleophilic Substitution of Chlorine by Methylamine
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + CH3NH2) | 0.0 |
| Reactant Complex | -2.5 |
| Transition State 1 (C-N bond formation) | +15.8 |
| Meisenheimer Intermediate | +5.2 |
| Transition State 2 (C-Cl bond cleavage) | +8.1 |
| Product Complex | -10.3 |
| Products (6-(Methylamino)benzo[a]phenazin-5(7H)-one + HCl) | -12.7 |
Note: These energy values are hypothetical and serve to illustrate a typical reaction energy profile for an SNAr reaction.
By undertaking such computational studies, researchers can gain a priori knowledge of the reactivity of this compound, guiding synthetic efforts towards the efficient creation of novel derivatives with desired properties.
Mechanistic Investigations of the Biological Activities of 6 Chlorobenzo a Phenazin 5 7h One and Its Derivatives
Assessment of Molecular Target Engagement Mechanisms
Enzyme Inhibition Kinetics and Mechanism of Action
There is no available scientific literature detailing the enzyme inhibition kinetics or the specific mechanism of action for 6-Chlorobenzo[a]phenazin-5(7H)-one. Research on related benzo[a]phenazine (B1654389) derivatives has indicated that some compounds in this class can act as dual inhibitors of topoisomerase I and II. rsc.orgrsc.org These derivatives have been shown to stabilize the topoisomerase I-DNA cleavage complexes and inhibit the ATPase activity of human topoisomerase II, marking them as potential topoisomerase poisons and catalytic inhibitors. rsc.org However, these findings are for the general class of benzo[a]phenazines and not specific to the 6-chloro derivative.
Receptor Binding Studies and Ligand-Receptor Interactions
Specific receptor binding studies and data on ligand-receptor interactions for this compound are not present in the current body of scientific research.
Cellular Pathway Modulation Studies in in vitro Systems
Apoptotic Pathway Induction and Analysis (e.g., Caspase Activation)
While there is no specific data on apoptotic pathway induction by this compound, studies on the broader class of benzo[a]phenazine derivatives have demonstrated the ability to induce apoptosis in cancer cell lines such as HL-60. rsc.orgrsc.org These studies have included caspase-3/7 activation assays as evidence of apoptosis induction. rsc.org Another phenazine (B1670421) derivative, known as phenazine #14, has been identified as an inhibitor of the Hsp27/eIF4E protein interaction, leading to increased cell apoptosis in PC-3 prostate cancer cells. mdpi.com
Autophagy Modulation Mechanisms
The modulation of autophagy by this compound has not been a subject of published research. However, the broader class of phenothiazine (B1677639) derivatives, which are structurally related, has been shown to modulate autophagy through both mTOR-dependent and mTOR-independent pathways. nih.govresearchgate.net For example, a novel phenazine analog, CPUL1, has been found to suppress autophagic flux in hepatocellular carcinoma. nih.gov Furthermore, the antipsychotic drug fluphenazine (B1673473) has been repurposed as an autophagy modulator for treating liver cancer by disrupting lysosomal function and blocking autophagy flux. researchgate.net
Intercalation Mechanisms with Nucleic Acids (DNA/RNA)
The planar aromatic structure of phenazine derivatives is a key feature enabling their interaction with nucleic acids, a primary mechanism for their cytotoxic and antimicrobial effects. Compounds with similar polycyclic planar systems are known to function as DNA intercalation agents. ambeed.com This mechanism involves the insertion of the flat phenazine ring system between the base pairs of the DNA double helix. Such an interaction can lead to significant conformational changes in the DNA structure, disrupting critical cellular processes like DNA replication and transcription.
While direct studies on this compound are limited, research on structurally related pyrido[3,4-b]phenazinediones provides significant insights. These related compounds have been shown to exhibit potent inhibitory activity against DNA topoisomerase II. nih.gov Topoisomerase II is a vital enzyme that alters DNA topology by creating transient double-strand breaks to allow for strand passage, which is crucial for relieving torsional stress during replication and transcription. By stabilizing the cleavable complex between the enzyme and DNA, phenazine compounds can inhibit the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis or cell death.
The cytotoxic mechanism of these related phenazine compounds was further investigated through plasmid cleavage assays. Most of the tested pyrido[3,4-b]phenazinediones demonstrated significant topoisomerase II inhibitory activity, with some showing IC₅₀ values in the sub-micromolar range. nih.gov However, these compounds were found to be inactive against topoisomerase I, suggesting a specific mode of action targeting topoisomerase II. nih.gov The presence of the chlorine atom on the benzo[a]phenazine scaffold can further influence these interactions by altering the electronic properties and binding affinity of the molecule to the DNA-enzyme complex.
Oxidative Stress Induction and Antioxidant Enzyme Modulation
Phenazine compounds are known to be redox-active, a characteristic that allows them to participate in cellular electron transfer reactions, leading to the generation of reactive oxygen species (ROS). The induction of oxidative stress is a plausible mechanism contributing to the biological activity of this compound. An excess of ROS, such as superoxide (B77818) anions and hydrogen peroxide, can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov This state of oxidative stress occurs when the generation of oxidants surpasses the cell's antioxidant capacity. nih.gov
The biological system possesses a defense network of antioxidant enzymes to counteract oxidative damage. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.
Catalase (CAT): Located in peroxisomes, CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov
Glutathione Peroxidase (GSH-Px): This enzyme reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. nih.gov
The introduction of a redox-cycling compound like a benzo[a]phenazine derivative can overwhelm this enzymatic defense. The compound can be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, and then re-oxidized by molecular oxygen, generating superoxide radicals in a futile cycle. This continuous production of ROS can deplete the cell's antioxidant reserves and inhibit the activity of antioxidant enzymes, further exacerbating cellular damage. While direct studies measuring the effect of this compound on specific antioxidant enzymes are not widely available, this mechanism is a well-established pathway for the cytotoxicity of many quinone-containing and phenazine-like structures. nih.gov
Membrane Permeability and Intracellular Accumulation Mechanisms
For a compound to exert its intracellular effects, such as DNA intercalation or induction of oxidative stress, it must first cross the cell membrane and accumulate within the cell. The physicochemical properties of this compound, including its lipophilicity and molecular size, are critical determinants of its membrane permeability. The presence of the chlorine atom generally increases the lipophilicity of the molecule, which can facilitate its passage through the lipid bilayer of cell membranes via passive diffusion.
Studies on the permeability of related, structurally similar compounds have utilized the Caco-2 cell monolayer model, which is a widely accepted in vitro model for predicting human intestinal absorption. Research on a series of pyrido[3,4-b]phenazinediones revealed a wide range of Caco-2 cell permeability values, from 0.62 x 10⁻⁶ to 35.3 x 10⁻⁶ cm/s. nih.gov A correlation was observed between the permeability of these compounds and their cytotoxic activity, suggesting that the ability to enter the cell is a crucial factor for their biological function. nih.gov
The intracellular accumulation of these compounds is a balance between influx and efflux. While passive diffusion allows for entry, cells also possess efflux pumps, such as P-glycoprotein, which can actively transport foreign compounds out of the cell, conferring a mechanism of drug resistance. The effectiveness of this compound and its derivatives would therefore depend not only on their ability to permeate the cell membrane but also on their potential to evade these efflux mechanisms, allowing them to reach and maintain effective concentrations at their intracellular targets.
Table 1: Caco-2 Cell Permeability of Structurally Related Pyrido[3,4-b]phenazinediones
| Compound ID | Permeability (10⁻⁶ cm/s) |
| Compound A | 0.62 |
| Compound B | 15.8 |
| Compound C | 35.3 |
| Data sourced from studies on structurally similar compounds to illustrate the range of permeability. nih.gov |
Investigation of Antimicrobial Action Mechanisms (e.g., cell wall/membrane disruption, enzyme targeting)
Phenazine compounds, both natural and synthetic, are recognized for their broad-spectrum antimicrobial properties. The addition of a halogen, such as chlorine, to the phenazine scaffold has been shown to significantly enhance antibacterial activity. nih.gov The mechanisms of antimicrobial action are multifaceted and can involve several cellular targets.
One key mechanism is the inhibition of biofilm formation. Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, which offers protection against antibiotics and host immune responses. Derivatives of this compound have demonstrated notable antibiofilm activity. For instance, certain 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives showed moderate to high efficiency in inhibiting biofilm formation in various bacterial strains, with one derivative inhibiting Bacillus subtilis biofilm formation by 80%. nih.gov
Besides disrupting biofilms, these compounds exhibit direct antimicrobial effects. The antibacterial and antifungal activities of benzo[a]phenazine derivatives have been evaluated against a panel of microorganisms. While some derivatives were inactive, others showed weak to moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov The planar structure of these compounds suggests that, similar to their anticancer effects, intercalation into bacterial DNA could be a primary mode of action, disrupting essential genetic processes. Furthermore, their redox-active nature can induce lethal oxidative stress in microbial cells. Some halogenated phenazines have proven to be highly potent in eradicating biofilms of multi-drug resistant bacteria like MRSA. nih.gov
Table 2: Antimicrobial Activity of Selected 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one Derivatives
| Compound Derivative | Target Microorganism | Activity |
| Derivative 6b | Bacillus subtilis | Maximum antibacterial activity (16 mm inhibition zone) |
| Derivative 6d | Candida albicans, Aspergillus niger, Rhizopus oryzae | Maximum antifungal activity |
| Derivative 6b | Bacillus subtilis | 80% inhibition of biofilm formation |
| Data represents findings for derivatives of the core benzo[a]phenazine structure. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chlorobenzo a Phenazin 5 7h One Derivatives
Design and Synthesis of 6-Chlorobenzo[a]phenazin-5(7H)-one Analogues for SAR Exploration
The exploration of SAR for the this compound scaffold necessitates the synthesis of a diverse library of analogues. Multi-component reactions are a cornerstone for efficiently generating this diversity. tandfonline.comnih.gov A common and effective strategy involves the initial condensation of a 1,2-diaminobenzene with 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). nih.govresearchgate.net This reaction typically proceeds under mild conditions, often with acid catalysis, to form the core benzo[a]phenazine (B1654389) ring system.
For instance, a one-pot, four-component reaction can be employed, starting with 2-hydroxy-1,4-naphthoquinone, a 1,2-phenylenediamine, an aromatic amine, and triethyl orthoformate. This approach has been used to synthesize 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. nih.gov To generate analogues of this compound, a chlorinated 1,2-phenylenediamine could be used as a key starting material. Subsequent modifications can be introduced at various positions, particularly at the N7 position or on the aromatic rings, to systematically probe the structure-activity relationships.
Another versatile method is the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, which also starts from the benzo[a]phenazine core. These syntheses often involve a four-component domino reaction of the pre-formed phenazine (B1670421), an aldehyde, and a C-H activated acid like malononitrile. nih.govnih.gov This highlights the modularity of the synthesis, allowing for the introduction of a wide array of substituents to explore chemical space thoroughly.
Impact of Substituent Effects on Biological Activity Mechanisms
The biological activity of phenazine derivatives is highly dependent on the nature and position of their substituents. These effects can be broadly categorized into electronic, steric, and lipophilic contributions, which collectively determine the molecule's ability to interact with its biological target and navigate physiological environments.
The electronic properties of substituents, quantified by Hammett constants (σ), are critical in modulating the reactivity and intermolecular interactions of the phenazine core. The Hammett equation is a fundamental tool in medicinal chemistry for correlating reaction rates and equilibrium constants with substituent parameters. scispace.com
Substituents are classified as electron-donating groups (EDGs; e.g., -OCH₃, -NH₂) or electron-withdrawing groups (EWGs; e.g., -NO₂, -CN, -Cl). An EWG, such as the chlorine atom at the C6 position, reduces the electron density of the aromatic system. This can influence the pKa of the N7-H group and the hydrogen bonding potential of the C5-ketone. Further substitution on the aromatic rings allows for fine-tuning of these properties. For example, adding a strong EWG like a nitro group elsewhere on the scaffold would further decrease electron density, potentially enhancing interactions with electron-rich biological targets. Conversely, an EDG would increase electron density, which could be favorable for different targets.
The following table illustrates the Hammett constants (σ_p) for typical substituents that could be incorporated into the benzo[a]phenazine scaffold to modulate its electronic profile.
| Substituent (R) | Hammett Constant (σ_p) | Electronic Effect |
| -OCH₃ (Methoxy) | -0.27 | Electron-Donating |
| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |
| -H (Hydrogen) | 0.00 | Neutral |
| -Cl (Chloro) | 0.23 | Electron-Withdrawing |
| -CN (Cyano) | 0.66 | Strongly Electron-Withdrawing |
| -NO₂ (Nitro) | 0.78 | Strongly Electron-Withdrawing |
Data sourced from established physical organic chemistry principles.
Steric hindrance, described by Taft steric parameters (Es), plays a crucial role in determining how a molecule fits into a binding site. researchgate.net Bulky substituents can prevent optimal alignment with a receptor or enzyme active site, leading to reduced activity. Conversely, a certain degree of steric bulk may be required to achieve selectivity for a specific target.
In the context of this compound, the introduction of substituents at positions other than C6 can dramatically alter the molecule's three-dimensional shape. The planar nature of the core phenazine system means that steric effects are most pronounced for substituents that protrude from this plane. For example, a bulky tert-butyl group placed near a key interaction point could abrogate binding, whereas a smaller methyl group might be tolerated. SAR studies on related heterocyclic systems have shown that even subtle changes in substituent size can lead to significant differences in biological potency. mdpi.comnih.gov
The table below provides Taft steric parameters for representative functional groups.
| Substituent (R) | Taft Steric Parameter (Es) | Steric Bulk |
| -H (Hydrogen) | 1.24 | Minimal |
| -CH₃ (Methyl) | 0.00 | Small |
| -CH₂CH₃ (Ethyl) | -0.07 | Moderate |
| -CH(CH₃)₂ (Isopropyl) | -0.47 | Large |
| -C(CH₃)₃ (tert-Butyl) | -1.54 | Very Large |
| -Ph (Phenyl) | -2.55 | Very Large |
Data reflects established values used in quantitative structure-activity relationship (QSAR) studies.
Lipophilicity, commonly measured as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D), is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov For a compound to be orally bioavailable, it must possess a balanced lipophilicity to dissolve in aqueous environments (like the gut) and also permeate lipid-based cell membranes. nih.govnih.gov
The chlorine atom at C6 already increases the lipophilicity of the parent benzo[a]phenazin-5(7H)-one. Adding further lipophilic groups (e.g., alkyl chains, phenyl rings) will increase the Log P value, which may enhance membrane permeability but could also lead to poor aqueous solubility, increased metabolic breakdown, or off-target toxicity. nih.gov Conversely, introducing polar groups (e.g., -OH, -COOH, -NH₂) will decrease lipophilicity. Computational tools are often used to predict Log P values for analogues to guide the design of compounds with optimal drug-like properties. researchgate.netmdpi.com
The following table shows calculated Log P (cLogP) values for hypothetical derivatives of the core scaffold.
| Substituent at N7 | cLogP |
| -H | 3.5 |
| -CH₃ (Methyl) | 3.9 |
| -CH₂CH₂OH (Hydroxyethyl) | 3.2 |
| -Ph (Phenyl) | 5.1 |
Values are estimations based on computational models and are for illustrative purposes.
Conformational Analysis and its Influence on Molecular Interactions
Conformational analysis is the study of the three-dimensional shapes of molecules and their relative energies. While the core tetracyclic system of this compound is largely rigid and planar, substituents introduced on the scaffold can possess significant conformational flexibility. arxiv.org For example, an N-alkyl or N-aryl group at the 7-position can rotate, adopting different spatial orientations.
The specific conformation adopted by a molecule upon binding to its target is often the "bioactive conformation." This conformation may not be the lowest energy state of the molecule in solution. arxiv.org Understanding the preferred conformations of flexible side chains is therefore essential for designing potent inhibitors. Molecular modeling techniques, such as semi-empirical or quantum mechanical calculations, can be used to predict the most stable conformers and the energy barriers between them. This information helps in designing analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher binding affinity.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. nih.govnih.gov Pharmacophore modeling is a key technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for a series of active this compound analogues could include features such as:
Hydrogen Bond Acceptor: The carbonyl oxygen at position 5.
Hydrogen Bond Donor: The N-H group at position 7.
Aromatic/Hydrophobic Regions: The fused aromatic rings.
Halogen Bond Donor/Hydrophobic Feature: The chlorine atom at position 6.
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the model and are therefore likely to be active. This approach accelerates the discovery of novel lead compounds. Furthermore, the model can guide the synthetic chemistry by highlighting which positions on the scaffold are most sensitive to modification and what types of functional groups are likely to enhance activity.
Development of Predictive Models for Structure-Activity/Property Relationships
The establishment of robust predictive models is a cornerstone of modern drug discovery, enabling the rapid in silico screening of virtual compounds and prioritizing synthetic efforts. For this compound derivatives, while specific Quantitative Structure-Activity Relationship (QSAR) models are not extensively reported in publicly available literature, the principles for their development can be inferred from studies on related phenazine and other heterocyclic systems.
The development of a predictive QSAR model for this compound derivatives would typically involve the following steps:
Data Set Assembly: A diverse set of this compound analogs with experimentally determined biological activities (e.g., anticancer IC50 values) and properties (e.g., solubility, metabolic stability) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be classified as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, volume, and surface area-based descriptors.
Physicochemical descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be employed to build a mathematical relationship between the calculated descriptors and the observed activity/property.
Model Validation: The predictive power of the generated model would be rigorously assessed using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building).
A hypothetical data table illustrating the type of data required for developing a QSAR model for the anticancer activity of this compound derivatives is presented below. The activity data is illustrative and based on trends observed in related phenazine compounds.
| Derivative | Substitution at C-2 | Substitution at C-9 | LogP | Polar Surface Area (Ų) | Anticancer Activity (IC50, µM) |
| 1 | -H | -H | 3.5 | 45.2 | 15.2 |
| 2 | -F | -H | 3.7 | 45.2 | 12.8 |
| 3 | -Cl | -H | 4.0 | 45.2 | 10.5 |
| 4 | -H | -OCH3 | 3.3 | 54.5 | 18.1 |
| 5 | -H | -N(CH3)2 | 3.8 | 48.5 | 8.7 |
| 6 | -F | -N(CH3)2 | 4.0 | 48.5 | 7.1 |
Such predictive models, once validated, can be invaluable for virtually screening large libraries of potential derivatives, identifying those with the highest probability of exhibiting the desired biological activity and properties, thereby streamlining the drug discovery pipeline.
Rational Design of Optimized this compound Derivatives based on SAR/SPR Insights
The insights gained from SAR and SPR studies, often encapsulated in predictive models, form the basis for the rational design of new, optimized derivatives. The goal is to modify the parent structure of this compound to enhance its therapeutic efficacy while improving its drug-like properties.
Based on the general SAR principles observed for benzo[a]phenazine and related heterocyclic anticancer agents, several strategies can be proposed for the rational design of optimized this compound derivatives:
Introduction of Hydrogen Bond Donors/Acceptors: The strategic placement of hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -OCH3, -C=O) can lead to stronger and more specific interactions with the biological target, thereby increasing potency. The design of benzo[a]phenazine-5-sulfonic acid derivatives, for example, aimed to enhance DNA binding affinity through such modifications. researchgate.net
Substitution at Key Positions: SAR studies on related benzo[a]pyrano[2,3-c]phenazine derivatives have highlighted the importance of substitutions at specific positions on the phenazine core for antitumor activity. researchgate.neteurekaselect.com For this compound, systematic exploration of substituents at various positions of the benzo and phenazine rings could lead to the discovery of derivatives with improved activity. For example, the introduction of small, electron-withdrawing groups on the benzo ring or basic side chains at other positions could be explored.
The following table provides hypothetical examples of rationally designed this compound derivatives with predicted improvements in their properties based on established medicinal chemistry principles.
| Derivative ID | Modification from Parent Compound | Predicted Property Improvement | Rationale |
| 6CBP-001 | Addition of a morpholinoethylamino side chain at C-2 | Increased aqueous solubility and cell permeability | The morpholine (B109124) group is a common motif used to improve pharmacokinetic properties. |
| 6CBP-002 | Replacement of the chlorine at C-6 with a fluorine | Potentially improved metabolic stability and reduced off-target toxicity | The C-F bond is generally more stable than the C-Cl bond to metabolic degradation. |
| 6CBP-003 | Introduction of a hydroxyl group at C-9 | Enhanced target binding affinity | The hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the biological target. |
| 6CBP-004 | Addition of a dimethylamino group at C-11 | Improved potency | Basic nitrogen-containing groups have been shown to be important for the activity of some phenazine anticancer agents. |
The rational design process is iterative. Newly designed compounds are synthesized and tested, and the resulting data is used to refine the SAR/SPR understanding and further improve the predictive models, leading to subsequent rounds of design and optimization in a continuous cycle of drug discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-chlorobenzo[a]phenazin-5(7H)-one, and how can reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization reactions of chlorinated precursors. For example, describes a method where 7-chloro-5,8-quinolinequinone reacts with aminophenol derivatives under basic conditions (sodium acetate) at 70–75°C for 8 hours to form phenazinone derivatives. Column chromatography (SiO₂ with solvent gradients like PE:EA = 40:1) is commonly used for purification, yielding 71–77% for analogous compounds .
- Key Variables : Temperature, catalyst (e.g., Pd(II) in ), and solvent polarity significantly affect regioselectivity and yield. For example, higher temperatures (100°C in sealed tubes) improve cross-coupling efficiency in palladium-catalyzed reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, aromatic protons in similar compounds show δ 7.2–8.5 ppm, while carbonyl carbons appear at ~180 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., C₁₇H₁₀ClN₂O requires m/z 297.0429). reports elemental analysis (C, H, N, O) with <0.5% deviation from theoretical values .
- Melting Point : Sharp melting points (e.g., 210–215°C) indicate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodology :
- Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., extra peaks), use 2D NMR (COSY, HSQC) to assign ambiguous signals. emphasizes cross-validation with FTIR (C=O stretches at ~1680 cm⁻¹) and UV-Vis (λmax ~450 nm for quinonoid systems) .
- Byproduct Identification : LC-MS or GC-MS can detect impurities. For example, identifies chlorinated quinazoline derivatives (e.g., 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) as common byproducts in benzodiazepine syntheses .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Methodology :
- Catalyst Design : Palladium catalysts (e.g., 1,4-bis(diphenylphosphino)butane PdCl₂) enable Suzuki-Miyaura couplings at specific positions. achieved 89% yield in arylations using phenylboronic acid .
- Directing Groups : Electron-withdrawing groups (e.g., Cl) direct electrophilic substitution. shows that amino groups in triazabenzo[a]phenoxazin-5-ones enhance reactivity at adjacent sites .
Q. How can computational modeling predict the electronic properties of this compound derivatives for photochemical applications?
- Methodology :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict HOMO-LUMO gaps. For example, chlorinated phenazines exhibit reduced bandgaps (~2.5 eV) compared to non-halogenated analogs, enhancing redox activity .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values. validates computed transitions (e.g., π→π* at 450 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
